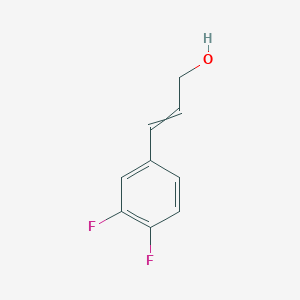![molecular formula C10H13Cl B12440382 Benzene, [1-(chloromethyl)propyl]- CAS No. 64343-08-4](/img/structure/B12440382.png)
Benzene, [1-(chloromethyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chlorobutan-2-yl)benzene is an organic compound with the molecular formula C10H13Cl. It is a chlorinated derivative of butylbenzene, where a chlorine atom is attached to the second carbon of the butyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Chlorobutan-2-yl)benzene can be synthesized through several methods. One common method involves the alkylation of benzene with 1-chloro-2-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile (1-chloro-2-butene) reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of (1-chlorobutan-2-yl)benzene typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chlorobutan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound to butylbenzene by removing the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Products include alcohols or ketones.
Reduction: The major product is butylbenzene.
Applications De Recherche Scientifique
(1-Chlorobutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-chlorobutan-2-yl)benzene involves its reactivity as an electrophile due to the presence of the chlorine atom. The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Chloropropan-2-yl)benzene: Similar structure but with a shorter carbon chain.
(1-Chloro-2-butanyl)benzene: Another isomer with the chlorine atom on a different carbon.
Butylbenzene: The parent compound without the chlorine atom.
Uniqueness
(1-Chlorobutan-2-yl)benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propriétés
Numéro CAS |
64343-08-4 |
|---|---|
Formule moléculaire |
C10H13Cl |
Poids moléculaire |
168.66 g/mol |
Nom IUPAC |
1-chlorobutan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Clé InChI |
UQDKSKMEPAASFW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


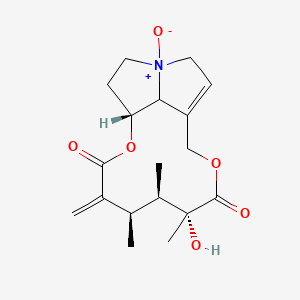

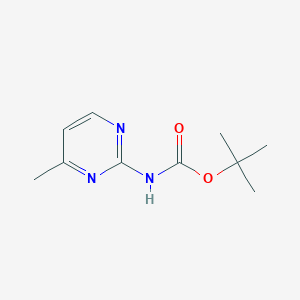

![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
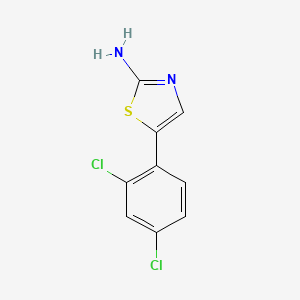
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate](/img/structure/B12440366.png)
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12440381.png)
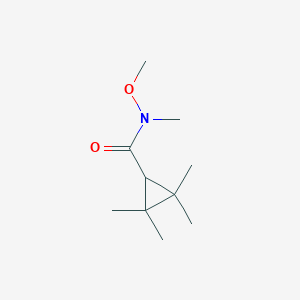
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
